molecular formula C8H7BrClNO B14805459 2-Bromo-6-chloro-3-cyclopropoxypyridine

2-Bromo-6-chloro-3-cyclopropoxypyridine

Cat. No.: B14805459
M. Wt: 248.50 g/mol
InChI Key: NPPLVLOWSAGSHB-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-cyclopropoxypyridine is an organic compound with the molecular formula C8H7BrClNO and a molecular weight of 248.50 g/mol This compound is characterized by the presence of bromine, chlorine, and a cyclopropoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-cyclopropoxypyridine typically involves the cyclopropanation of a pyridine derivative followed by halogenation. One common method includes the reaction of 2,6-dichloropyridine with cyclopropylmagnesium bromide to form 2-chloro-6-cyclopropoxypyridine. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-cyclopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-chloro-3-cyclopropoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-cyclopropoxypyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can form halogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-3-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which can impart different chemical and physical properties compared to similar compounds. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

2-bromo-6-chloro-3-cyclopropyloxypyridine

InChI

InChI=1S/C8H7BrClNO/c9-8-6(12-5-1-2-5)3-4-7(10)11-8/h3-5H,1-2H2

InChI Key

NPPLVLOWSAGSHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)Cl)Br

Origin of Product

United States

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